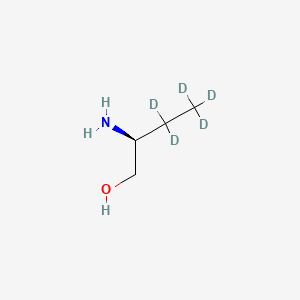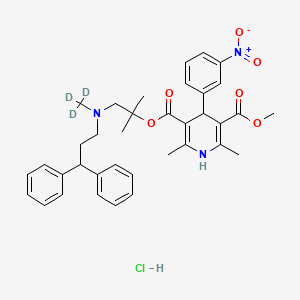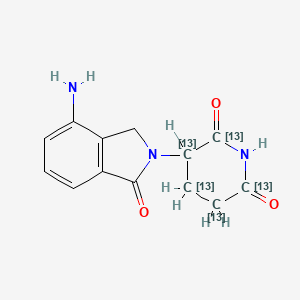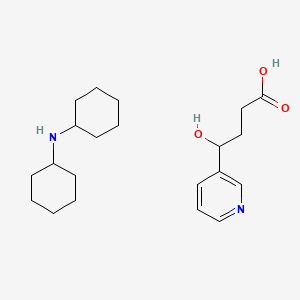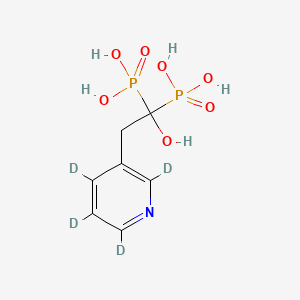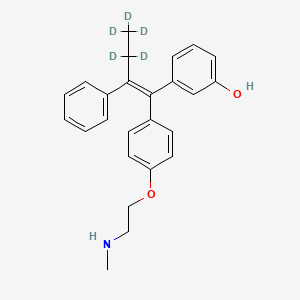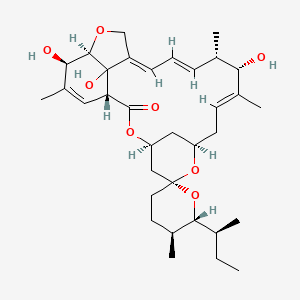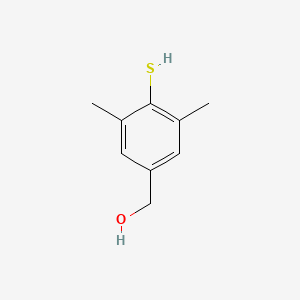
3,5-Dimethyl-4-mercaptobenzylalcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-mercaptobenzylalcohol is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . This compound is characterized by the presence of a benzyl alcohol group substituted with two methyl groups and a mercapto group. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzyl derivatives.
科学研究应用
3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:
作用机制
The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
相似化合物的比较
Similar Compounds
3,5-Dimethylbenzyl alcohol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Mercapto-benzyl alcohol: Lacks the methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3,5-Dimethyl-4-mercaptobenzylalcohol is unique due to the presence of both methyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in research applications, particularly in the study of protein interactions and modifications .
属性
IUPAC Name |
(3,5-dimethyl-4-sulfanylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHCZIRXBKMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
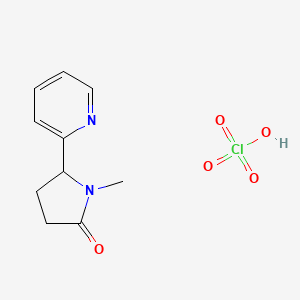
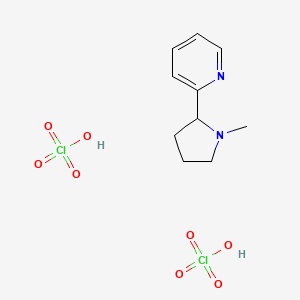
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
